Furan-2,4-dicarbonitrile
Description
Properties
Molecular Formula |
C6H2N2O |
|---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
furan-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H2N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H |
InChI Key |
KVRQUVMOWKIMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-2,4-dicarbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of potassium-2-furoate at elevated temperatures (around 260°C) in the presence of Lewis acidic catalysts like cadmium iodide or zinc chloride can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Furan-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,4-dicarboxylic acid under specific conditions.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Oxidation: Furan-2,4-dicarboxylic acid.
Reduction: Furan-2,4-diamine or other reduced derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: It serves as
Comparison with Similar Compounds
Furan-2,4-dicarbonitrile
Synthesis of related dicarbonitrile derivatives often involves multi-component reactions under phase-transfer catalysis (PTC) or ultrasound-assisted conditions. For example, malononitrile-based reactions using K₂CO₃ and tetrabutylammonium bromide (TBAB) in benzene yield structurally similar compounds like 3-amino-5-phenylamino-2,4-dicarbonitrile .
Comparable Compounds
- Biphenyl-2,4-dicarbonitriles: Synthesized via KF/alumina-catalyzed reactions, achieving yields up to 74% (e.g., 3-amino-5-(furan-2-yl)-4’-nitro-biphenyl-2,4-dicarbonitrile) .
- Pyridine-3,4-dicarbonitriles : Prepared using ultrasound-promoted four-component reactions, emphasizing efficiency and reduced reaction times .
- Dibenzo[b,d]furan-3,7-dicarbonitrile : Derived from furan-2,5-dicarboxylic acid precursors, highlighting the role of fused-ring systems in stabilizing electron-withdrawing groups .
Key Insight : this compound’s synthesis shares mechanistic parallels with these methods but may require tailored catalysts to optimize yield and purity.
Structural and Electronic Comparisons
Core Structural Features
Electronic Effects
- This compound: The electron-withdrawing cyano groups reduce electron density on the furan ring, favoring electrophilic aromatic substitution at the C5 position.
- Biphenyl Derivatives : Extended conjugation between phenyl rings increases stability, with inter-ring bond distances averaging 1.480–1.485 Å .
- Pyridine Analogues : Nitrogen in the pyridine ring enhances polarity, leading to solvatochromic fluorescence (e.g., 4-CN-TCPy emits in red/NIR regions in solid state) .
Physicochemical Properties
Spectral Data
- IR Spectroscopy: Cyano groups in this compound analogs show characteristic peaks at ~2200–2250 cm⁻¹ (C≡N stretch) .
- NMR Data: ¹H NMR: Aromatic protons in biphenyl derivatives resonate at δ 6.5–8.0 ppm, influenced by substituents . ¹³C NMR: Cyano carbons appear at ~115–120 ppm, as seen in 3-amino-9,10-dihydrophenanthrene-2,4-dicarbonitrile .
Thermal Stability
Pharmaceutical Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
